molecular formula C14H14ClN3O3S2 B4183283 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

Cat. No.: B4183283
M. Wt: 371.9 g/mol
InChI Key: JRNXNPLFAWJLSZ-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and an isonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-chloro-2-thienylsulfonyl chloride, which is then reacted with piperazine to form the sulfonylpiperazine intermediate. This intermediate is subsequently acylated with isonicotinoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized under specific conditions.

    Reduction: The nitro group in the isonicotinoyl moiety can be reduced to an amine.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl ring may yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isonicotinoyl moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine
  • 1-[(5-chloro-2-thienyl)sulfonyl]proline
  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-furoyl)piperazine

Uniqueness

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to the presence of both the sulfonyl and isonicotinoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S2/c15-12-1-2-13(22-12)23(20,21)18-9-7-17(8-10-18)14(19)11-3-5-16-6-4-11/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXNPLFAWJLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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